molecular formula C6H2Br2F2 B1419311 1,3-Dibromo-2,5-difluorobenzene CAS No. 128259-68-7

1,3-Dibromo-2,5-difluorobenzene

Cat. No.: B1419311
CAS No.: 128259-68-7
M. Wt: 271.88 g/mol
InChI Key: QTZSKHCRRPXONC-UHFFFAOYSA-N
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Description

1,3-Dibromo-2,5-difluorobenzene is a useful research compound. Its molecular formula is C6H2Br2F2 and its molecular weight is 271.88 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

1,3-Dibromo-2,5-difluorobenzene is an important aromatic fluorinated compound . .

Mode of Action

It is used as an organic synthesis intermediate and a pharmaceutical intermediate , suggesting that it may interact with various targets depending on the specific synthesis or pharmaceutical application.

Biochemical Pathways

As an intermediate in organic synthesis and pharmaceutical applications , it likely participates in a variety of biochemical reactions, depending on the specific context of its use.

Result of Action

As an intermediate in organic synthesis and pharmaceutical applications , its effects would likely depend on the specific reactions or processes it is involved in.

Action Environment

The action of this compound can be influenced by environmental factors. It is sensitive to light, heat, and air, and may decompose when heated or exposed to light . Therefore, it should be stored in a cool, ventilated place away from fire and heat sources .

Biochemical Analysis

Biochemical Properties

1,3-Dibromo-2,5-difluorobenzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain cytochrome P450 enzymes, affecting their catalytic functions. The nature of these interactions often involves the halogen atoms in the compound, which can form halogen bonds with amino acid residues in the enzyme’s active site .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression profiles. Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule. For instance, this compound has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as light and temperature. It has been observed that prolonged exposure to light can lead to the degradation of this compound, resulting in reduced efficacy in biochemical assays. Additionally, long-term studies have shown that this compound can have lasting effects on cellular function, including sustained alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These threshold effects are crucial for determining the safe and effective dosage range for experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites. These metabolic processes can influence the compound’s activity and toxicity. Additionally, this compound can affect the levels of certain metabolites, thereby altering the metabolic flux within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, and its distribution is influenced by factors such as lipophilicity and molecular size. Once inside the cell, this compound can accumulate in specific organelles, affecting its localization and activity .

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. This compound can be directed to specific compartments within the cell, such as the mitochondria or the endoplasmic reticulum, where it exerts its biochemical effects. The localization of this compound can influence its activity and function, making it an important factor in understanding its overall impact on cellular processes .

Properties

IUPAC Name

1,3-dibromo-2,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZSKHCRRPXONC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128259-68-7
Record name 1,3-Dibromo-2,5-difluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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